molecular formula C41H32CoN6NaO8S2 B12794720 Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium CAS No. 93983-06-3

Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium

Cat. No.: B12794720
CAS No.: 93983-06-3
M. Wt: 882.8 g/mol
InChI Key: FVTOGQWXOFLPEB-UHFFFAOYSA-J
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Description

Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium is a complex coordination compound. This compound features cobalt in a unique coordination environment, bound to sulfonamidato ligands that are further substituted with hydroxy and azo groups. The presence of sodium as a counterion ensures the overall charge neutrality of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this complex typically involves the reaction of cobalt salts with the appropriate sulfonamidato ligands. The process can be summarized as follows:

    Ligand Preparation: The sulfonamidato ligands are synthesized by reacting sulfonyl chlorides with the corresponding amines in the presence of a base.

    Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt(II) chloride, in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the cobalt center.

    Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated synthesis systems may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.

    Reduction: Conversely, reduction reactions can reduce the cobalt center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various amines, phosphines, or other coordinating molecules.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a cobalt(III) complex, while reduction could produce a cobalt(I) complex. Substitution reactions would result in new complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment allows it to facilitate these reactions efficiently.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential as an anti-cancer agent is being explored. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of significant interest.

Industry

In industrial applications, the compound is used in the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in various products, including textiles and inks.

Mechanism of Action

The compound exerts its effects through coordination with target molecules. The cobalt center can interact with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity, disrupt cellular processes, or induce cell death in cancer cells. The specific pathways involved depend on the target molecule and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
  • Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-ethylbenzenesulfonamidato(2-))-, sodium

Uniqueness

The uniqueness of Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium lies in its specific ligand structure. The presence of both isopropyl and phenyl groups in the sulfonamidato ligands provides a unique steric and electronic environment around the cobalt center, influencing its reactivity and interaction with other molecules.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93983-06-3

Molecular Formula

C41H32CoN6NaO8S2

Molecular Weight

882.8 g/mol

IUPAC Name

sodium;cobalt(3+);1-[[2-oxido-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate;1-[[2-oxido-5-(propan-2-ylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate

InChI

InChI=1S/C22H17N3O4S.C19H19N3O4S.Co.Na/c26-20-13-11-17(30(28,29)25-16-7-2-1-3-8-16)14-19(20)23-24-22-18-9-5-4-6-15(18)10-12-21(22)27;1-12(2)22-27(25,26)14-8-10-17(23)16(11-14)20-21-19-15-6-4-3-5-13(15)7-9-18(19)24;;/h1-14,25-27H;3-12,22-24H,1-2H3;;/q;;+3;+1/p-4

InChI Key

FVTOGQWXOFLPEB-UHFFFAOYSA-J

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-].C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Co+3]

Origin of Product

United States

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